molecular formula C13H12F3N3 B12866528 3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine

3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12866528
M. Wt: 267.25 g/mol
InChI Key: SCAYAVOXSJEMRI-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with additional functional groups such as a cyclopropylmethyl, trifluoromethyl, and vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the construction of the triazolopyridine core followed by the introduction of the functional groups. One common approach is the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable pyridine derivative with a triazole precursor in the presence of a cyclizing agent can yield the desired triazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C13H12F3N3

Molecular Weight

267.25 g/mol

IUPAC Name

3-(cyclopropylmethyl)-7-ethenyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C13H12F3N3/c1-2-9-5-6-19-10(7-8-3-4-8)17-18-12(19)11(9)13(14,15)16/h2,5-6,8H,1,3-4,7H2

InChI Key

SCAYAVOXSJEMRI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C2=NN=C(N2C=C1)CC3CC3)C(F)(F)F

Origin of Product

United States

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